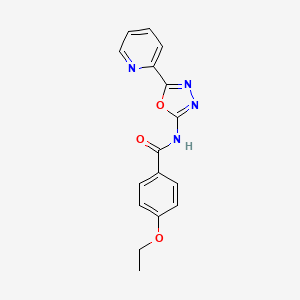

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a pyridinyl-oxadiazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Introduction of the ethoxy group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Análisis De Reacciones Químicas

1.1. Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization reactions involving oxime intermediates and acid chlorides. For example:

-

Step 1 : A nitrile derivative (e.g., methyl 2-chloro-5-cyanobenzoate) reacts with hydroxylamine (NH₂OH·HCl) under alkaline conditions to form an oxime intermediate .

-

Step 2 : The oxime undergoes cyclization with a pyridine-substituted acid chloride (e.g., pyridin-2-yl acid chloride) to form the 1,3,4-oxadiazole ring .

Key reagents :

-

Hydroxylamine hydrochloride

-

Acid chlorides (e.g., pyridin-2-yl acid chloride)

-

Triethylamine (base)

Reaction conditions :

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxime formation | NH₂OH·HCl, alkaline conditions | High | |

| Cyclization | Pyridin-2-yl acid chloride, reflux | 78% |

1.2. Benzamide Coupling

The oxadiazole intermediate is coupled with a benzamide moiety via amide bond formation :

-

Step 3 : Hydrolysis of the ester (e.g., methyl ester) to a carboxylic acid, followed by reaction with an amine (e.g., 4-ethoxyaniline) using coupling agents like HOBt or EDCl .

Key reagents :

-

Substituted aniline (e.g., 4-ethoxyaniline)

-

Coupling agents (HOBt, EDCl)

Reaction conditions :

2.1. Oxadiazole Cyclization

The mechanism involves nucleophilic attack by the oxime’s hydroxyl group on the carbonyl carbon of the acid chloride, followed by ring closure to form the 1,3,4-oxadiazole :

-

Nucleophilic attack : Oxime oxygen attacks the carbonyl carbon of the acid chloride.

-

Elimination : Water is eliminated, forming a cyclic intermediate.

-

Aromaticity : Rearrangement stabilizes the ring via conjugation.

2.2. Amide Bond Formation

The coupling reaction proceeds via activated ester intermediates (e.g., HOBt esters), facilitating nucleophilic attack by the amine’s nitrogen .

3.1. Substituent Effects

-

Pyridin-2-yl group : Enhances reactivity due to electron-deficient aromaticity, stabilizing intermediates during cyclization .

-

Ethoxy group : Modulates solubility and electronic effects, influencing reaction rates.

3.2. Reaction Optimization Strategies

-

Temperature control : Lower temperatures (0–5 °C) minimize by-product formation during oxime synthesis .

-

Solvent choice : Dry toluene or DMF ensures anhydrous conditions for acid chloride stability .

-

Purification : HPLC and TLC are used to isolate intermediates and final products .

Comparative Analysis of Reaction Conditions

Aplicaciones Científicas De Investigación

Synthesis of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions. The general synthetic route includes:

- Formation of the Benzamide : The initial step involves the reaction of 4-ethoxybenzoic acid with an appropriate amine to form the benzamide derivative.

- Oxadiazole Formation : The benzamide is then reacted with pyridine derivatives and hydrazine under acidic conditions to form the oxadiazole ring.

This method has been optimized for higher yields and purity using microwave-assisted synthesis techniques, which facilitate rapid reaction times and reduce by-products .

Antimicrobial Activity

One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Antibacterial |

| Other derivatives | 5 - 15 | Antibacterial/Fungal |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound can be effective against various bacterial strains, comparable to standard antibiotics .

Anti-inflammatory Effects

Research has also indicated that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties. For instance, studies have shown that certain oxadiazole derivatives inhibit inflammatory cytokines and pathways involved in chronic inflammation .

Cancer Research

Recent studies have explored the application of this compound in cancer research. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism involves the downregulation of anti-apoptotic proteins and activation of caspases .

Neurological Disorders

The compound's potential as an anticonvulsant agent has also been investigated. Preliminary studies suggest that it may modulate neurotransmitter systems involved in seizure activity, providing a basis for further research into its use for epilepsy treatment .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Antimicrobial Study : A study evaluated the efficacy of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a significant inhibitory effect on bacterial growth compared to control groups .

- Anti-cancer Research : In vitro studies on MCF-7 cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-triazol-2-yl)benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

4-ethoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides featuring an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The unique structural features of this compound, including the presence of an ethoxy group and a pyridine ring, suggest a variety of possible interactions with biological targets.

- IUPAC Name : this compound

- CAS Number : 862809-71-0

- Molecular Formula : C16H14N4O3

- Molecular Weight : 310.3074 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. In particular:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pathways involving p53 and caspase proteins. For instance, studies have shown that similar oxadiazole derivatives can increase p53 expression and promote caspase-3 cleavage in breast cancer cell lines (MCF-7), leading to apoptotic cell death .

| Compound | Activity | Target |

|---|---|---|

| This compound | Anticancer | MCF-7 cells |

| 1,3,4-Oxadiazole derivatives | Anticancer | Various cancer cell lines |

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

- Carbonic Anhydrase Inhibition : Some oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in tissues. This inhibition can be beneficial in treating conditions such as glaucoma .

- Kinase Inhibition : A related study demonstrated that benzamide derivatives could inhibit RET kinase activity, a target for certain cancers. The structure-function relationship indicates that modifications in the oxadiazole ring can enhance potency against specific kinases .

Case Studies

Several studies have investigated the biological effects of compounds similar to this compound:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The study found that specific structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

- In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of oxadiazole-based compounds. For example, intraperitoneal administration in rats showed promising results in terms of bioavailability and metabolic stability .

Propiedades

IUPAC Name |

4-ethoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-22-12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-3-4-10-17-13/h3-10H,2H2,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEIACMNQTVTMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.